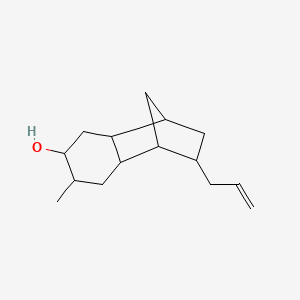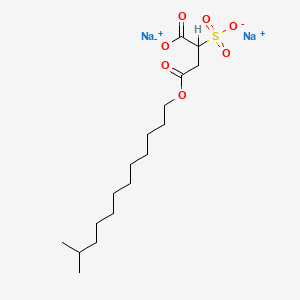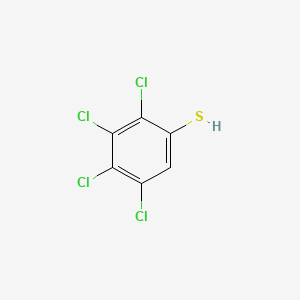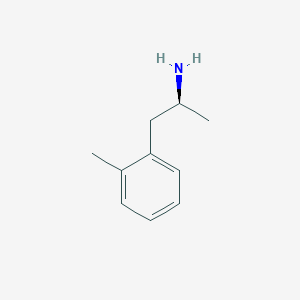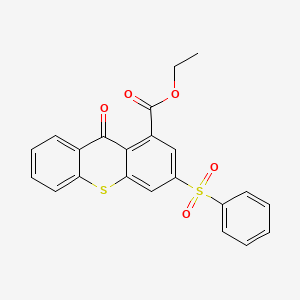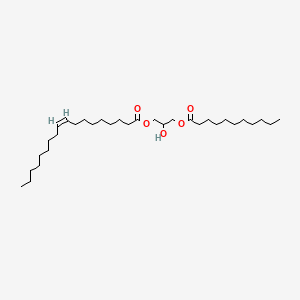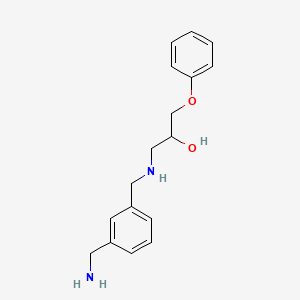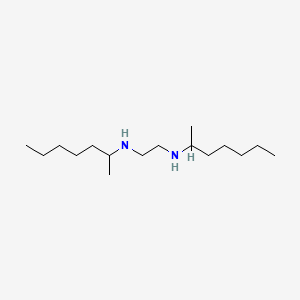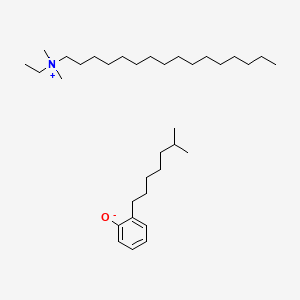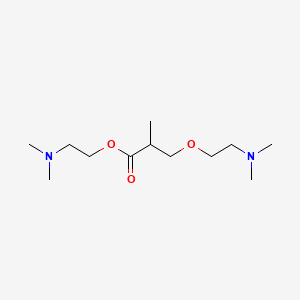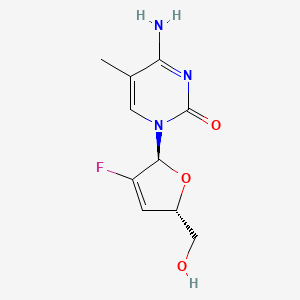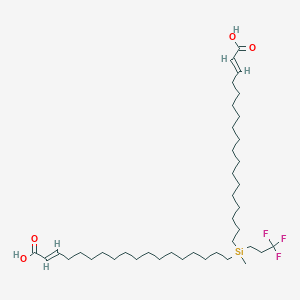
Methyl(3,3,3-trifluoropropyl)silylene dioctadecenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(3,3,3-trifluoropropyl)silylene dioctadecenoate is a chemical compound with the molecular formula C40H73F3O4Si and a molecular weight of 703.09 g/mol . This compound is known for its unique properties due to the presence of trifluoropropyl and silylene groups, which impart distinct chemical and physical characteristics.
Vorbereitungsmethoden
The synthesis of Methyl(3,3,3-trifluoropropyl)silylene dioctadecenoate involves several steps. One common method includes the reaction of 3,3,3-trifluoropropyltrimethoxysilane with octadecenoic acid under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the production process.
Analyse Chemischer Reaktionen
Methyl(3,3,3-trifluoropropyl)silylene dioctadecenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoropropyl group can undergo substitution reactions with nucleophiles, resulting in the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl(3,3,3-trifluoropropyl)silylene dioctadecenoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound’s unique properties make it useful in the development of bio-compatible materials.
Medicine: Research is ongoing to explore its potential in drug delivery systems due to its stability and reactivity.
Industry: It is used in the production of specialty polymers and coatings.
Wirkmechanismus
The mechanism of action of Methyl(3,3,3-trifluoropropyl)silylene dioctadecenoate involves its interaction with specific molecular targets. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The silylene group can form stable bonds with various substrates, facilitating its use in diverse applications .
Vergleich Mit ähnlichen Verbindungen
Methyl(3,3,3-trifluoropropyl)silylene dioctadecenoate can be compared with other similar compounds such as:
Methyl(3,3,3-trifluoropropyl)siloxane: This compound has similar trifluoropropyl groups but differs in its siloxane backbone.
Methyl(3,3,3-trifluoropropyl)cyclotrisiloxane: This cyclic compound has a different structural arrangement, leading to distinct properties.
The uniqueness of this compound lies in its combination of trifluoropropyl and silylene groups, which impart unique chemical reactivity and stability.
Eigenschaften
CAS-Nummer |
62273-09-0 |
|---|---|
Molekularformel |
C40H73F3O4Si |
Molekulargewicht |
703.1 g/mol |
IUPAC-Name |
(E)-18-[[(E)-17-carboxyheptadec-16-enyl]-methyl-(3,3,3-trifluoropropyl)silyl]octadec-2-enoic acid |
InChI |
InChI=1S/C40H73F3O4Si/c1-48(37-34-40(41,42)43,35-30-26-22-18-14-10-6-2-4-8-12-16-20-24-28-32-38(44)45)36-31-27-23-19-15-11-7-3-5-9-13-17-21-25-29-33-39(46)47/h28-29,32-33H,2-27,30-31,34-37H2,1H3,(H,44,45)(H,46,47)/b32-28+,33-29+ |
InChI-Schlüssel |
PXAXTRVTSSDSHI-NUOLXNBNSA-N |
Isomerische SMILES |
C[Si](CCC(F)(F)F)(CCCCCCCCCCCCCCC/C=C/C(=O)O)CCCCCCCCCCCCCCC/C=C/C(=O)O |
Kanonische SMILES |
C[Si](CCCCCCCCCCCCCCCC=CC(=O)O)(CCCCCCCCCCCCCCCC=CC(=O)O)CCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


